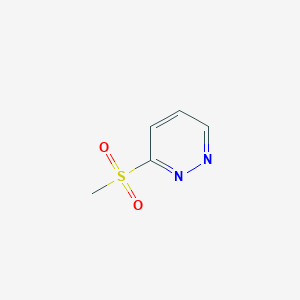

3-Methylsulfonylpyridazine

Description

3-Methylsulfonylpyridazine is a pyridazine derivative featuring a methylsulfonyl (-SO₂-CH₃) group at the 3-position of the heteroaromatic ring. Pyridazine derivatives are widely studied for their pharmacological and material science applications due to their electronic properties and ability to engage in hydrogen bonding. The methylsulfonyl group enhances electrophilicity and may improve metabolic stability compared to simpler substituents .

Properties

IUPAC Name |

3-methylsulfonylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-10(8,9)5-3-2-4-6-7-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGIHZFTFKBBDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303421 | |

| Record name | 3-methylsulfonylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17075-16-0 | |

| Record name | 3-(Methylsulfonyl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17075-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 158298 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017075160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC158298 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methylsulfonylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylsulfonylpyridazine typically involves the sulfonation of pyridazine derivatives. One common method includes the reaction of pyridazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Methylsulfonylpyridazine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridazine ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include sulfone derivatives, substituted pyridazines, and various functionalized compounds that exhibit enhanced biological and chemical properties .

Scientific Research Applications

3-Methylsulfonylpyridazine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine: Pyridazine derivatives, including this compound, are explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents

Mechanism of Action

The mechanism of action of 3-Methylsulfonylpyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group enhances the compound’s ability to form hydrogen bonds and interact with active sites, leading to inhibition or activation of biological pathways. These interactions can modulate cellular processes, making the compound valuable in therapeutic applications .

Comparison with Similar Compounds

Sulfonate Ester Derivatives

Compound : 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a)

- Molecular Formula : C₁₂H₁₂N₄O₆S₂

- Molecular Weight : 396.38 g/mol

- Key Substituents : Methanesulfonate ester at position 3, sulfamoylphenyl at position 1, and oxo group at position 5.

- Functional Groups : Sulfonate ester (-O-SO₂-CH₃), sulfonamide (-SO₂-NH₂).

- Synthesis : Reacting 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide with methanesulfonyl chloride in pyridine .

- Properties: The sulfonate ester increases polarity but may reduce hydrolytic stability compared to direct sulfonyl attachment.

Sulfanyl-Linked Oxadiazole Derivatives

Compound : 3-(3-Methoxyphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

- Molecular Formula : C₂₁H₁₈N₄O₂S

- Molecular Weight : 390.46 g/mol

- Key Substituents : Methoxyphenyl at position 3, sulfanyl-linked oxadiazole at position 6.

- Functional Groups : Sulfanyl (-S-), oxadiazole.

- The oxadiazole moiety may enhance bioactivity, such as kinase inhibition, due to its planar structure and hydrogen-bonding capacity .

Complex Benzylpyrazole Derivatives

Compound : 3-(3-{1-[(4-Methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine

- Molecular Formula : C₂₃H₂₂N₄O₂S (estimated)

- Molecular Weight : ~418.5 g/mol

- Key Substituents : Methylsulfonylphenyl-benzylpyrazole at position 3, methyl at position 6.

- Functional Groups : Methylsulfonyl (-SO₂-CH₃), pyrazole.

- Properties : The methylsulfonyl group on the benzylpyrazole side chain may enhance receptor binding affinity (e.g., cyclooxygenase-2 inhibition). The 6-methyl group on pyridazine likely improves metabolic stability by blocking oxidative sites .

Table 1. Structural and Functional Comparison

Research Findings and Implications

- Sulfonate Esters : Compound 7a’s sulfonate ester is susceptible to hydrolysis, making it a candidate for prodrug strategies where controlled release of active metabolites is desired .

- Sulfanyl vs. Sulfonyl: Sulfanyl-linked derivatives () exhibit lower polarity (logP ~3.5) compared to sulfonyl analogs, favoring blood-brain barrier penetration.

- Complex Substituents : The benzylpyrazole derivative () demonstrates how bulky substituents can improve target specificity but may reduce aqueous solubility. The methylsulfonyl group in this context could enhance binding to hydrophobic enzyme pockets .

Biological Activity

3-Methylsulfonylpyridazine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a methylsulfonyl group. The presence of the sulfonyl moiety contributes to its biological activity, influencing interactions with various biological targets.

1. Antimicrobial Activity

Research has shown that compounds containing pyridazine rings exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. A study reported that certain pyridazine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .

2. Anti-inflammatory Effects

Pyridazine derivatives have also been noted for their anti-inflammatory properties. In vitro studies indicated that this compound could inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are critical in inflammatory pathways . The compound's mechanism may involve modulation of signaling pathways associated with inflammation.

3. Anticancer Potential

The anticancer activity of this compound has been explored in various cancer cell lines. In one study, the compound exhibited cytotoxic effects against HeLa cells, with an IC50 value indicating effective inhibition of cell proliferation . The underlying mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in inflammatory responses and cancer progression.

- Modulation of Signaling Pathways : It may interfere with signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer.

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, contributing to its anticancer effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.